molecular formula C11H14N4O5S B12672237 beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- CAS No. 17061-14-2

beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-

Cat. No.: B12672237
CAS No.: 17061-14-2
M. Wt: 314.32 g/mol
InChI Key: NHEYDIBIIVVJLP-RYIOEUIJSA-N
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Description

Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-: is a compound that combines a glucopyranoside moiety with a purine base through a thio linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- typically involves the coupling of a glucopyranoside derivative with a purine base. The reaction conditions often require the presence of a thiol group to form the thio linkage. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups to ensure selective reactions and the use of catalysts to facilitate the coupling process .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base or glucopyranoside moiety .

Scientific Research Applications

Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- involves its interaction with specific molecular targets. The thio linkage and the purine base allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Beta-D-Glucopyranosiduronic acid, 1H-purin-6-yl 1-thio-
  • Purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside
  • Phenyl-beta-D-glucopyranoside

Comparison: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- is unique due to its specific thio linkage and the combination of a glucopyranoside moiety with a purine base. This structural feature distinguishes it from other similar compounds, which may have different linkages or base structures. The presence of the thio group can also influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

17061-14-2

Molecular Formula

C11H14N4O5S

Molecular Weight

314.32 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(7H-purin-6-ylsulfanyl)oxane-3,4,5-triol

InChI

InChI=1S/C11H14N4O5S/c16-1-4-6(17)7(18)8(19)11(20-4)21-10-5-9(13-2-12-5)14-3-15-10/h2-4,6-8,11,16-19H,1H2,(H,12,13,14,15)/t4-,6-,7+,8-,11+/m1/s1

InChI Key

NHEYDIBIIVVJLP-RYIOEUIJSA-N

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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